2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a thian-4-yl group, and an oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thian-4-yl group and the benzylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thian-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with molecular targets in biological systems. The benzylsulfanyl group may interact with thiol-containing enzymes, while the oxadiazole ring could participate in hydrogen bonding or other interactions with proteins. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-benzylsulfanyl-3-methyl-benzothiazol-3-ium bromide
- 5-benzylsulfanyl-2-phenyl-thiazol-4-yl-triphenyl-phosphonium perchlorate
Uniqueness
2-(benzylsulfanyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the presence of both the thian-4-yl and oxadiazol-5-yl groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-15(12-24-11-13-4-2-1-3-5-13)18-10-16-19-17(20-22-16)14-6-8-23-9-7-14/h1-5,14H,6-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEUEHLULHBFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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